molecular formula C7H9NOS B2393309 4-Methylsulfinylaniline CAS No. 22865-62-9

4-Methylsulfinylaniline

Cat. No.: B2393309
CAS No.: 22865-62-9
M. Wt: 155.22
InChI Key: SULNLNVYOGZGNK-UHFFFAOYSA-N
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Description

4-Methylsulfinylaniline (4-MSA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of aniline, a colorless and odorless aromatic amine. 4-MSA is a versatile compound that can be used for a variety of purposes, including the synthesis of other compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

Catalytic Arylation in Organic Synthesis

4-Methylsulfinylaniline (MSOA) plays a significant role in palladium-catalyzed β–C-H arylation of alkyl carboxamides. MSOA, along with ortho-Tosylsulfinylaniline (TSOA), facilitates efficient C–H bond arylation with sterically hindered aryl iodides. This application is crucial in organic synthesis, particularly in the modification and construction of complex molecular structures (Mu, Gao, Chen, & He, 2017).

Oxidation Processes

The oxidation of methyl (methylthio)methyl sulfoxide, which is closely related to this compound, has been extensively studied. This oxidation process results in the production of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under various conditions. These findings contribute to our understanding of sulfoxide chemistry and its potential applications in various industrial and pharmaceutical contexts (Ogura, Suzuki, & Tsuchihashi, 1980).

Synthesis of N-thiosulfinylanilines

The synthesis of N-thiosulfinylanilines, which involves reactions with sterically hindered anilines and sulfur chlorides, is another significant application. This process is essential for creating specific compounds with potential uses in pharmaceuticals and chemical industries. It highlights the versatility of this compound in complex chemical syntheses (Inagaki, Okazaki, & Inamoto, 1979).

Metabolic Studies

In a study focusing on 4-cyano-N,N-dimethylaniline, a compound related to this compound, researchers discovered that sulfur-containing metabolites with methylsulfinyl groups were involved. This research provides insights into the metabolic pathways and potential toxicological impacts of related aniline compounds (Hutson, Lakeman, & Logan, 1984).

Applications in Agriculture and Environmental Studies

The persistence and behavior of related compounds, such as nitralin (4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline) in soil, have been studied for their implications in agriculture and environmental science. This research helps understand how such compounds interact with the environment, particularly in terms of their stability and impact on plant growth (Savage, 1973).

Properties

IUPAC Name

4-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULNLNVYOGZGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22865-62-9
Record name 4-methanesulfinylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g (143.66 mmol) of 4-methylthioaniline was placed in a flask and dissolved in 660 mL of CH2Cl2. The solution was cooled to 0° C. and 35.42 g (143.66 mmol) of m-chloroperbenzoic acid was added. The mixture was stirred for 3 h at room temperature and poured into CHCl3. It was then washed with saturated NaHCO3 solution, dried over MgSO4 and the solvent was removed, yielding a crude product that was purified by chromatography on silica gel, using MeOH/EtOAc/hexane mixtures of increasing polarity as eluent. The title compound of the example was obtained as a white solid (17.84 g, 80%).
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20 g
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660 mL
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Synthesis routes and methods II

Procedure details

Following a similar procedure to that described in reference example 1, but starting from 4-methylthioaniline and using 1 equivalent of m-chloroperbenzoic acid, the title compound of the example was obtained as a white solid (80% yield).
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